molecular formula C17H20ClNO B1493850 4-(4-Phenoxyphenyl)piperidine hydrochloride CAS No. 182353-83-9

4-(4-Phenoxyphenyl)piperidine hydrochloride

Cat. No. B1493850
CAS RN: 182353-83-9
M. Wt: 289.8 g/mol
InChI Key: BIGMUKPPNOBNSV-UHFFFAOYSA-N
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Description

“4-(4-Phenoxyphenyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 182353-83-9 . It has a molecular weight of 289.8 .


Synthesis Analysis

The synthesis of similar compounds like 4-piperidone hydrochloride involves reactions such as the conjugate reduction of dihydropyridones . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate can afford the corresponding tertiary propargylamines in useful yields .


Molecular Structure Analysis

The molecular structure of “4-(4-Phenoxyphenyl)piperidine hydrochloride” consists of a piperidine ring attached to a phenyl group through an oxygen atom . The InChI code for this compound is 1S/C17H19NO.ClH/c1-2-4-16 (5-3-1)19-17-8-6-14 (7-9-17)15-10-12-18-13-11-15;/h1-9,15,18H,10-13H2;1H .

Scientific Research Applications

Safety and Hazards

The safety data sheet for similar compounds like piperidine indicates that it is a flammable liquid and vapor. It can cause acute toxicity if swallowed, inhaled, or comes in contact with skin. It can also cause severe skin burns and eye damage .

properties

IUPAC Name

4-(4-phenoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-2-4-16(5-3-1)19-17-8-6-14(7-9-17)15-10-12-18-13-11-15;/h1-9,15,18H,10-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGMUKPPNOBNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)OC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenoxyphenyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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